3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 is a derivative of 25-hydroxyvitamin D3, which is a major metabolite of vitamin D3. It is synthesized by attaching an aminoethyl group to the 3-hydroxyl position of 25-hydroxyvitamin D3 []. This chemical modification allows researchers to study the interactions of the molecule with various biomolecules, such as proteins and receptors.
One of the primary applications of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 is in binding studies. The attached aminoethyl group can be labeled with fluorescent tags or other probes, enabling researchers to track the interaction of the molecule with its targets within cells. This information can be crucial for understanding the mechanisms of action of vitamin D and its derivatives [].
Researchers have also employed 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 to investigate its cellular and molecular effects. Studies have shown that the molecule can activate the vitamin D receptor, similar to natural vitamin D metabolites []. This activation can lead to the regulation of various genes involved in cell proliferation, differentiation, and immune function [].
3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 is a derivative of vitamin D3, specifically modified to include an aminoethyl group at the 3-position. This compound is known for its potential biological activities, particularly in relation to calcium metabolism and bone health, similar to other vitamin D derivatives. Its molecular formula is C30H51NO2, with a molecular weight of 457.73 g/mol .
3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 acts as a selective agonist of the vitamin D receptor (VDR) []. Due to the modification at the 3-hydroxyl group, it avoids further metabolism and exhibits prolonged VDR activation compared to natural vitamin D metabolites. VDR activation triggers a cascade of gene expression events that regulate various physiological processes, including calcium homeostasis, bone health, cell proliferation, and immune function [, ].
3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 exhibits significant biological activities related to vitamin D functions. It interacts with the vitamin D receptor, influencing gene expression involved in calcium absorption and bone mineralization. Studies suggest that it may have enhanced effects compared to standard vitamin D3 due to its structural modifications, potentially leading to improved therapeutic outcomes in conditions related to calcium deficiency and bone disorders .
The synthesis of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 typically involves several steps:
Interaction studies involving 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 focus on its binding affinity to the vitamin D receptor and other proteins involved in calcium metabolism. Preliminary studies indicate that this compound may have a higher binding affinity compared to traditional vitamin D3, suggesting potential for greater efficacy in therapeutic applications .
Several compounds share structural and functional similarities with 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 25-Hydroxyvitamin D3 | Hydroxyl group at position 25 | Standard form of vitamin D |
| 1,25-Dihydroxyvitamin D3 | Two hydroxyl groups (positions 1 & 25) | Most active form of vitamin D |
| 24,25-Dihydroxyvitamin D3 | Hydroxyl groups at positions 24 & 25 | Involved in calcium metabolism regulation |
| 22-Oxa-1,25-Dihydroxyvitamin D3 | Oxygen substitution at position 22 | Altered metabolic activity |
The uniqueness of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 lies in its aminoethyl modification, which may enhance its interactions with biological targets compared to these other compounds. This modification potentially increases solubility and bioavailability, making it a candidate for further research and application development in treating vitamin D-related deficiencies and diseases.
3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 possesses the molecular formula C₃₀H₅₁NO₂ with a molecular weight of 457.73 g/mol [1] [2] [3]. The compound is characterized by its CAS registry number 163018-26-6, which uniquely identifies this vitamin D3 derivative in chemical databases [1] [4]. The stereochemical configuration of this compound maintains the characteristic secosteroid framework of vitamin D metabolites, featuring five defined stereochemical centers [3] [6].
The structural architecture encompasses the classic 9,10-seco-5,7,10(19)-cholestatriene backbone typical of vitamin D compounds [1] [6]. The stereochemical designation follows the IUPAC nomenclature as (6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-(3-aminopropoxy)-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol [1] [3]. The compound contains 33 heavy atoms and exhibits 10 rotatable bonds, contributing to its conformational flexibility [3] [6].
The key structural modification occurs at the C-3 position where the native hydroxyl group of 25-hydroxyvitamin D3 is substituted with a 2-aminoethyl ether moiety [1] [4]. This modification introduces an additional nitrogen atom into the structure, creating a primary amine functional group connected via a two-carbon ethyl linker to the steroid backbone through an ether bond [2] [4].
Table 1: Comparative Molecular Properties of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 and Native 25-Hydroxyvitamin D3
| Property | 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 | Native 25-Hydroxyvitamin D3 |
|---|---|---|
| Molecular Formula | C₃₀H₅₁NO₂ | C₂₇H₄₄O₂ |
| Molecular Weight (g/mol) | 457.73 | 400.64 |
| CAS Number | 163018-26-6 | 19356-17-3 |
| Stereochemical Centers | 5 | 5 |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 2 |
| Rotatable Bonds | 10 | 7 |
| Topological Polar Surface Area (Ų) | 55.48 | 40.46 |
| LogP | 7.807 | 7.53 |
| Heavy Atoms | 33 | 29 |
| Structural Modification | Aminoethyl ether substitution | None (parent compound) |
| Position of Modification | C-3 position | N/A |
| Type of Linkage | Ether bond (C-O-C) | N/A |
The molecular weight difference of 57.09 g/mol between the derivative and native 25-hydroxyvitamin D3 corresponds precisely to the addition of the aminoethyl group (C₂H₄NH₂) [1] [9]. The introduction of the aminoethyl ether moiety increases the topological polar surface area from 40.46 Ų to 55.48 Ų, reflecting the enhanced hydrogen bonding capacity of the modified compound [3] [6].
Native 25-hydroxyvitamin D3, also known as calcifediol, serves as the major circulating metabolite of vitamin D3 and the immediate precursor to the hormonally active 1,25-dihydroxyvitamin D3 [8] [9]. The parent compound maintains hydroxyl groups at the C-3 and C-25 positions, whereas the derivative retains only the C-25 hydroxyl while substituting the C-3 hydroxyl with the aminoethyl ether linkage [1] [9].
The LogP values demonstrate that both compounds exhibit high lipophilicity, with the derivative showing a slightly elevated value of 7.807 compared to 7.53 for the native compound [6] [34]. This increase in lipophilicity may influence membrane permeability and tissue distribution characteristics [33].
Table 3: Spectroscopic Characterization Data for 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3
| Technique | Characteristic/Value |
|---|---|
| Mass Spectrometry (MS) | ESI-MS/MS compatible |
| Molecular Ion Peak [M+H]⁺ | m/z 458.39925 |
| Predicted CCS (Ų) | 222.7 |
| SMILES Notation | CC@H[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\CC@HOCCCN)C |
| InChI Key | RAIPMHBURQASRR-BAUWAPLESA-N |
| Nuclear Magnetic Resonance | ¹H NMR and ¹³C NMR available |
| UV-Vis Detection | UV detection possible (vitamin D chromophore) |
| Retention Time (HPLC) | Varies with method (typically 4-8 min) |
Mass spectrometric analysis of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 employs electrospray ionization techniques, generating a prominent molecular ion peak at m/z 458.39925 corresponding to the [M+H]⁺ species [3]. The predicted collision cross section of 222.7 Ų provides valuable information for ion mobility spectrometry applications [3]. Additional adduct ions include [M+Na]⁺ at m/z 480.38119 and [M+NH₄]⁺ at m/z 475.42579, which are commonly observed in positive ion mode analysis [3].
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for this vitamin D derivative [16]. The ¹H NMR spectrum exhibits characteristic resonances for the vitamin D triene system, including signals in the downfield region between 4.5-5.3 ppm corresponding to anomeric and acylated oxymethine protons [16]. The aminoethyl substituent contributes distinct resonances for the ethylene bridge and terminal amino group, typically appearing in the 2.5-3.5 ppm region [16].
The compound retains the characteristic ultraviolet absorption properties of vitamin D metabolites, with the conjugated triene chromophore enabling detection at 265 nm [19]. This UV absorption maximum corresponds to the extended conjugation present in the secosteroid framework [19] [20]. High-performance liquid chromatography methods utilizing UV detection at this wavelength provide sensitive analytical capabilities for quantification [19].
The synthesis of 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 was originally described by Roy and colleagues as part of a systematic study on aminopropylation of vitamin D hormones and their biological precursors [36] [39]. This synthetic approach provides a chemically stable tether for affinity studies and represents a valuable tool for investigating vitamin D receptor interactions [39] [40].